molecular formula C14H21N3O2S B6444472 N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549055-68-5

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444472
CAS No.: 2549055-68-5
M. Wt: 295.40 g/mol
InChI Key: GVQRFQAWWSPDQA-UHFFFAOYSA-N
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Description

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: is a complex organic compound that features a unique combination of a pyridine ring, a piperidine ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination process, where a pyridine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine-based electrophile.

    Cyclopropane Formation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper complexes.

    Sulfonamide Introduction:

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

N-[1-(pyridin-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-3-4-14)16-13-2-1-9-17(11-13)10-12-5-7-15-8-6-12/h5-8,13-14,16H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRFQAWWSPDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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